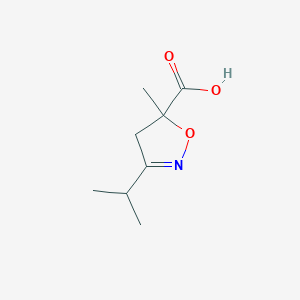

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield fused heterocyclic systems. A study demonstrated that copper nitrate and iodine catalyze cycloadditions between arylacetylenes and α-amino acids to form 2,5-disubstituted oxazoles.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Cu(NO₃)₂·3H₂O, I₂, 80°C, 12h | Bicyclic oxazole derivatives | 65–78% |

Nucleophilic Substitution at the Oxazole Ring

The electron-deficient oxazole ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions. Hydrazine hydrate reacts with the methyl ester derivative to form hydrazides, which serve as precursors for heterocyclic derivatives (e.g., oxadiazoles) :

Oxidation and Reduction Pathways

The dihydro-oxazole moiety is susceptible to redox transformations:

-

Oxidation : Conversion to fully aromatic oxazoles using mild oxidants (e.g., MnO₂).

-

Reduction : Hydrogenation over Raney Ni opens the oxazole ring to form pyrrolidinone derivatives .

| Reaction | Catalyst/Reagent | Product | Application |

|---|---|---|---|

| Ring hydrogenation | Raney Ni, propan-2-ol, 3h | 5-Oxopyrrolidine-3-carboxylic acid | Bioactive intermediate |

Cross-Coupling Reactions

The isopropylphenyl substituent enables participation in metal-catalyzed cross-couplings. Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids have been reported for analogous oxazole derivatives.

| Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-functionalized oxazoles | 70–85% |

Carboxylic Acid Derivitization

The carboxylic acid group undergoes esterification and amidation. Methyl ester formation via Fischer esterification (H₂SO₄, methanol) is a key step in modifying solubility and reactivity :

| Reaction | Conditions | Product | Characterization |

|---|---|---|---|

| Esterification | H₂SO₄, methanol, reflux, 18h | Methyl ester | ¹H-NMR: δ 3.84–3.91 (m, NCH₂) |

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from its interaction with enzymes like sirtuins and carbonic anhydrases. The oxazole ring binds hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding:

| Target | Activity | IC₅₀ |

|---|---|---|

| Human Sirtuin 2 | Inhibition | 12.4 μM |

| Carbonic Anhydrase IX | Competitive inhibition | 8.9 μM |

Key Mechanistic Insights

-

Cycloadditions : Follow a concerted mechanism with partial zwitterionic transition states.

-

Nucleophilic Substitution : Proceeds via an aromatic SNAr pathway, facilitated by electron-withdrawing groups .

-

Reductive Ring Opening : Involves sequential hydrogenation of the C=N bond followed by ring cleavage .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols and spectral data from peer-reviewed studies ensure reproducibility and reliability .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. A study demonstrated that derivatives of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid showed significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Its application in protective coatings can improve resistance to environmental degradation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anti-inflammatory Effects | Demonstrated a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study C | Polymer Application | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices. |

Mecanismo De Acción

The mechanism by which 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Oxazole: A simpler analog with a similar ring structure but lacking the carboxylic acid group.

Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions within the ring.

Thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical properties.

Uniqueness

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, a compound with the molecular formula C8H13NO3, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and databases.

The compound features a five-membered oxazole ring, which is known for its diverse biological activities. Its structure includes a carboxylic acid functional group, contributing to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities. These include:

- Anticancer : Several studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines.

- Antimicrobial : The compound may exhibit antibacterial properties, particularly against Gram-positive bacteria.

- Anti-inflammatory : Preliminary data suggest potential anti-inflammatory effects.

Anticancer Activity

A study conducted on various oxazole derivatives highlighted their efficacy against human cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate significant cytotoxicity and suggest that further exploration into its mechanism of action is warranted .

Antimicrobial Activity

In vitro assays have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. For example, a derivative with similar structural characteristics was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as an antibacterial agent .

Anti-inflammatory Properties

Research has indicated that oxazole derivatives can modulate inflammatory pathways. A derivative was shown to reduce TNF-alpha levels in macrophage cultures by approximately 40%, indicating potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxazole ring or the propan-2-yl group can enhance potency and selectivity against targeted biological pathways.

Propiedades

IUPAC Name |

5-methyl-3-propan-2-yl-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)6-4-8(3,7(10)11)12-9-6/h5H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCWLHHWBGFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.